Piperazin-1-yl-(1-propylpyrazol-4-yl)methanone
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Overview
Description
Piperazin-1-yl-(1-propylpyrazol-4-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazin-1-yl-(1-propylpyrazol-4-yl)methanone typically involves the reaction of piperazine with a suitable pyrazole derivative. One common method involves the use of 1-propylpyrazole-4-carboxylic acid, which is reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Piperazin-1-yl-(1-propylpyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Studied for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of Piperazin-1-yl-(1-propylpyrazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines . The compound may also interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitrobenzyl)piperazin-1-yl(phenyl)methanone: Known for its herbicidal activity.
1-(Benzyl)-1H-1,2,3-triazol-4-yl(piperazin-1-yl)methanone: Studied for its cytotoxic activity against cancer cell lines.
Uniqueness
Piperazin-1-yl-(1-propylpyrazol-4-yl)methanone is unique due to its specific combination of piperazine and pyrazole moieties, which confer distinct biological activities. Its potential as an anti-inflammatory and antimicrobial agent sets it apart from other similar compounds .
Properties
IUPAC Name |
piperazin-1-yl-(1-propylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-5-15-9-10(8-13-15)11(16)14-6-3-12-4-7-14/h8-9,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWZUYGNUWFDCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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